molecular formula C24H21F3O3 B1265075 Ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate

Ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate

Cat. No.: B1265075
M. Wt: 414.4 g/mol
InChI Key: BXQYJDWWXUUYCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate is a biphenylyl carboxylate ester, a member of (trifluoromethyl)benzenes, a benzyl ether and an ethyl ester. It contains a benzyloxy group.

Properties

Molecular Formula

C24H21F3O3

Molecular Weight

414.4 g/mol

IUPAC Name

ethyl 2-[3-phenylmethoxy-5-[4-(trifluoromethyl)phenyl]phenyl]acetate

InChI

InChI=1S/C24H21F3O3/c1-2-29-23(28)14-18-12-20(19-8-10-21(11-9-19)24(25,26)27)15-22(13-18)30-16-17-6-4-3-5-7-17/h3-13,15H,2,14,16H2,1H3

InChI Key

BXQYJDWWXUUYCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=CC(=C1)OCC2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of (3-benzyloxy-5-trifluoromethanesulfonyloxy-phenyl)-acetic acid ethyl ester (108 g, 0.26 mol), 4-(trifluoromethyl)phenylboronic acid (55.6 g, 0.29 mol), 1,2-dimethoxyethane (1.1 L) and aqueous Na2CO3 (2 M, 129 mL, 0.26 mol) was mechanically stirred while purging N2 at room temperature for 10 min. To this system was added Pd(Ph3)4 (480 mg, 0.42 mmol) and heated to reflux (95° C.) for 2.5 h. The red-brown mixture was diluted with EtOAc (0.5 L) and washed with saturated aqueous NaHCO3 solution (3×200 mL) and brine (2×200 mL). The organic fraction was dried (Na2SO4) and concentrated in vacuo. The crude mixture was purified by ISCO column chromatography to obtain (5-benzyloxy-4′-trifluoromethyl-biphenyl-3-yl)-acetic acid ethyl ester (107 g, 100%).
Name
(3-benzyloxy-5-trifluoromethanesulfonyloxy-phenyl)-acetic acid ethyl ester
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
55.6 g
Type
reactant
Reaction Step One
Quantity
1.1 L
Type
reactant
Reaction Step One
Quantity
129 mL
Type
reactant
Reaction Step One
[Compound]
Name
Pd(Ph3)4
Quantity
480 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.5 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

(3-Benzyloxy-5-bromo-phenyl)-acetic acid ethyl ester (2.50 g, 7.2 mmol) was added to a solution of 4-(trifluoromethyl)phenyl boronic acid (1.5 g, 8.0 mmol) and K2CO3 (14.4 mmol, 2 M aq.) in DME (25 mL). Nitrogen was bubbled through the reaction mixture for 10 minutes before addition of tetrakis(triphenylphosphine)palladium(0) (10% wt) and the resultant mixture was heated to 80° C. for 4 hours under inert atmosphere. The reaction mixture was diluted with water and extracted with EtOAc (×3). The combined organic extracts were washed with sat. Na2CO3, brine, dried (MgSO4), filtered and concentrated under reduced pressure. The residue was purified by flash column chromatography (EtOAc:petroleum ether) to give (5-benzyloxy-4′trifluoromethyl-biphenyl-3-yl)-acetic acid ethyl ester (2.2 g) as a colourless gum in 74% yield. 1H NMR (CDCl3) δ 7.59-7.54 (m, 2H), 7.48-7.30 (m, 8H), 7.13-7.11 (m, 2H), 6.94-6.91 (m, 1H), 5.12 (s, 2H), 4.16 (q, 2H), 3.64 (s, 2H), 1.27 (t, 3H).
Name
(3-Benzyloxy-5-bromo-phenyl)-acetic acid ethyl ester
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
14.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
CCOC(=O)Cc1cc(Br)cc(OCc2ccccc2)c1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate
Reactant of Route 2
Reactant of Route 2
Ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate
Reactant of Route 3
Ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate
Reactant of Route 4
Ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate
Reactant of Route 5
Reactant of Route 5
Ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate
Reactant of Route 6
Reactant of Route 6
Ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate

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